molecular formula C25H20ClN3O3S B11143856 (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11143856
M. Wt: 478.0 g/mol
InChI Key: OETYELPYBOQCQY-JCMHNJIXSA-N
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Description

The compound “(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids.

    Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the furan and phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, the compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-methoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-ethoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of “(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its specific substituents, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H20ClN3O3S

Molecular Weight

478.0 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H20ClN3O3S/c1-2-3-13-31-19-9-7-16(8-10-19)23-27-25-29(28-23)24(30)22(33-25)15-20-11-12-21(32-20)17-5-4-6-18(26)14-17/h4-12,14-15H,2-3,13H2,1H3/b22-15-

InChI Key

OETYELPYBOQCQY-JCMHNJIXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2

Origin of Product

United States

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